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Introduction
Flx475 is an orally available, small-molecule antagonist of the C-C chemokine receptor type 4

(CCR4).[1][2] CCR4 plays a crucial role in immune response modulation by mediating the

migration of regulatory T cells (Tregs) into the tumor microenvironment (TME).[1][3] By blocking

the interaction of CCR4 with its ligands, CCL17 and CCL22, Flx475 inhibits the recruitment of

immunosuppressive Tregs to the tumor, thereby enhancing the anti-tumor immune response.[1]

[3] Receptor occupancy (RO) assays are critical pharmacodynamic (PD) tools in the clinical

development of drugs like Flx475 to quantify the extent of target engagement and to inform on

the relationship between drug concentration, target binding, and biological effect.[4][5] This

document provides detailed protocols for both flow cytometry and radioligand binding-based

assays to determine the receptor occupancy of Flx475 on CCR4-expressing cells.

CCR4 Signaling Pathway
The binding of the chemokines CCL17 and CCL22 to the G protein-coupled receptor CCR4

initiates a signaling cascade that promotes the migration of regulatory T cells. Flx475 acts as

an antagonist, blocking this interaction and subsequent downstream signaling.
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Caption: CCR4 signaling pathway and mechanism of action of Flx475.

Quantitative Data Summary
While specific Ki or IC50 values for Flx475 from competitive binding assays are not publicly

available in detail, clinical studies have provided insights into the relationship between dose

and receptor occupancy.
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Parameter Value/Observation Reference

Target
C-C Chemokine Receptor 4

(CCR4)
[1][2]

Mechanism of Action
Antagonist, inhibits Treg

migration
[1][3]

Receptor Occupancy

Doses of ≥75 mg once daily

are sufficient to maintain drug

exposure above the IC90 for in

vitro Treg migration.

[4]

Receptor Occupancy Level

A robust pharmacodynamic

assay demonstrated the ability

to achieve exposure levels

predicted to maximally inhibit

Treg recruitment. Another

source indicates that exposure

levels over the targeted 75%

were achieved.

[1][4]

Clinical Dosing (Phase 1)
Monotherapy: 25 mg, 50 mg,

75 mg, 100 mg once daily.
[4]

Experimental Protocols
Two primary methods for determining receptor occupancy are presented: a flow cytometry-

based assay, which is well-suited for clinical samples, and a radioligand binding assay, the gold

standard for quantifying binding affinity in preclinical settings.

Flow Cytometry-Based Receptor Occupancy Assay
This protocol is adapted from methodologies used for CCR4 antagonists and is designed to

measure the occupancy of Flx475 on the surface of Tregs in whole blood.

Experimental Workflow:
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Caption: Workflow for the flow cytometry-based receptor occupancy assay.
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Materials:

Freshly collected whole blood in sodium heparin tubes.

Flx475

Alexa Fluor 647-conjugated human CCL22

Anti-human CD4 (e.g., PerCP-Cy5.5)

Anti-human CD25 (e.g., PE)

Anti-human CD127 (e.g., FITC)

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Red blood cell lysis buffer

Flow cytometer

Protocol:

Sample Preparation: Collect whole blood from subjects. For in vitro experiments, aliquot 100

µL of whole blood into flow cytometry tubes.

Drug Incubation: Add varying concentrations of Flx475 (or vehicle control) to the blood

samples. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. For ex vivo

analysis of clinical samples, this step is omitted.

Labeled Ligand Binding: Add a pre-titered, saturating concentration of Alexa Fluor 647-

conjugated human CCL22 to each tube. Incubate for 30 minutes at 4°C in the dark.

Cell Staining: Add a cocktail of fluorescently labeled antibodies against Treg surface markers

(CD4, CD25, CD127) to identify the Treg population (CD4+CD25+CD127low/-). Incubate for

30 minutes at 4°C in the dark.

Red Blood Cell Lysis: Add 2 mL of 1X RBC lysis buffer to each tube. Incubate for 10 minutes

at room temperature in the dark.
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Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and wash

the cell pellet with 2 mL of cold FACS buffer. Repeat the wash step.

Data Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer and acquire events on a

calibrated flow cytometer.

Data Analysis:

Gate on the lymphocyte population using forward and side scatter.

Identify the CD4+ T cell population.

Within the CD4+ gate, identify the Treg population as CD25+CD127low/-.

Determine the mean fluorescence intensity (MFI) of the Alexa Fluor 647 signal within the

Treg gate for all samples.

Calculate the percentage of receptor occupancy using the following formula: % RO = (1 -

(MFI of Flx475 treated sample / MFI of vehicle control sample)) * 100

Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of Flx475 for

the CCR4 receptor using membrane preparations from cells overexpressing human CCR4.

Experimental Workflow:
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Prepare CCR4-expressing cell membranes

Incubate membranes with [125I]-CCL22 and varying concentrations of Flx475

Separate bound and free radioligand via filtration

Measure radioactivity of bound ligand

Data Analysis: Determine IC50 and calculate Ki
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Caption: Workflow for the radioligand competition binding assay.

Materials:

Membrane preparations from cells stably expressing human CCR4.

[125I]-CCL22 (radioligand)

Flx475

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH

7.4)

Wash buffer (ice-cold assay buffer)

Glass fiber filters
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Cell harvester

Scintillation counter and scintillation fluid

Protocol:

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

Assay buffer

A fixed concentration of [125I]-CCL22 (typically at or below its Kd).

Serial dilutions of Flx475.

For total binding, add vehicle instead of Flx475.

For non-specific binding, add a saturating concentration of unlabeled CCL22.

Reaction Initiation: Add the CCR4 membrane preparation to each well to start the binding

reaction.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding CPM from the total

binding CPM.
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Plot the percentage of specific binding against the log concentration of Flx475.

Determine the IC50 value (the concentration of Flx475 that inhibits 50% of the specific

binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation

constant for the receptor.

Conclusion
The provided protocols for flow cytometry and radioligand binding assays offer robust methods

to assess the receptor occupancy of Flx475. The flow cytometry-based assay is particularly

valuable for determining target engagement in clinical settings, providing crucial data for dose-

escalation studies and establishing a clear pharmacokinetic/pharmacodynamic relationship.

The radioligand binding assay remains a fundamental tool in the preclinical characterization of

the binding affinity of Flx475 to its target, CCR4. Consistent and accurate application of these

protocols will aid in the successful development of this promising anti-cancer therapeutic.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b10830906#protocol-for-flx475-receptor-occupancy-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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